

Comparative Flammability Limits of Fluorinated Propene Derivatives

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Compound of Interest

Compound Name: 1,2-Dichloro-3,3,3-trifluoropropene

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Executive Summary: The Fluorine Trade-Off

The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) represents a critical pivot in chemical engineering, driven by the need to reduce Global Warming Potential (GWP). However, this shift introduces a thermodynamic trade-off: the introduction of a carbon-carbon double bond (

)—essential for rapid atmospheric degradation—increases chemical reactivity, thereby reintroducing flammability risks absent in legacy propellants like HFC-134a.

This guide provides an in-depth analysis of the flammability limits of HFO-1234yf (2,3,3,3-tetrafluoropropene) and HFO-1234ze(E) (trans-1,3,3,3-tetrafluoropropene). Unlike simple hydrocarbons, these fluorinated derivatives exhibit "mild flammability" (Class A2L), characterized by high Minimum Ignition Energies (MIE) and low Burning Velocities (BV). For drug development professionals, particularly those reformulating Metered Dose Inhalers (MDIs), understanding these nuances is critical for manufacturing safety and regulatory compliance.

Mechanistic Insight: Why "Mildly" Flammable?

To understand the data, one must understand the combustion kinetics. Fluorinated propenes do not burn like propane. Their combustion is a competition between chain-branching oxidation and chain-terminating radical scavenging.

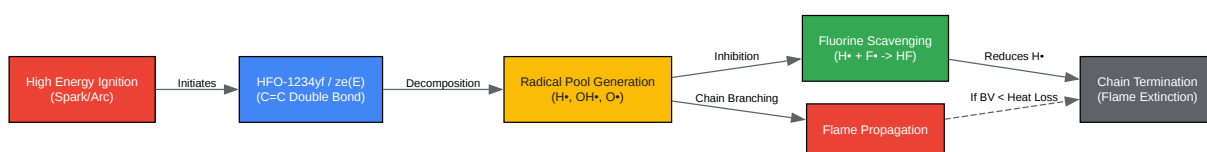
The Radical Scavenging Effect

In a typical hydrocarbon flame, hydrogen radicals () drive flame propagation. In fluorinated propenes, the high bond dissociation energy of the bond usually resists fracture. However, under high-energy ignition, fluorine atoms are released. These fluorine species act as "radical sinks":

This scavenging reduces the pool of radicals available to sustain the flame, resulting in:

- High MIE: It takes significant energy to overcome this inhibition.
- Low BV: The flame front propagates slowly as chain termination competes with propagation.

Diagram 1: Combustion Inhibition Mechanism



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Figure 1: The kinetic competition between radical generation and fluorine-mediated scavenging that defines A2L flammability.[1]

Experimental Protocol: ASTM E681

The industry standard for determining Lower Flammability Limits (LFL) and Upper Flammability Limits (UFL) is ASTM E681. For A2L refrigerants, specific modifications (as detailed in ASHRAE 34) are required to ensure accuracy due to the slow flame propagation.

Protocol Validation (Self-Validating System)

Objective: Determine the concentration range of propellant in air that supports flame propagation.

Equipment:

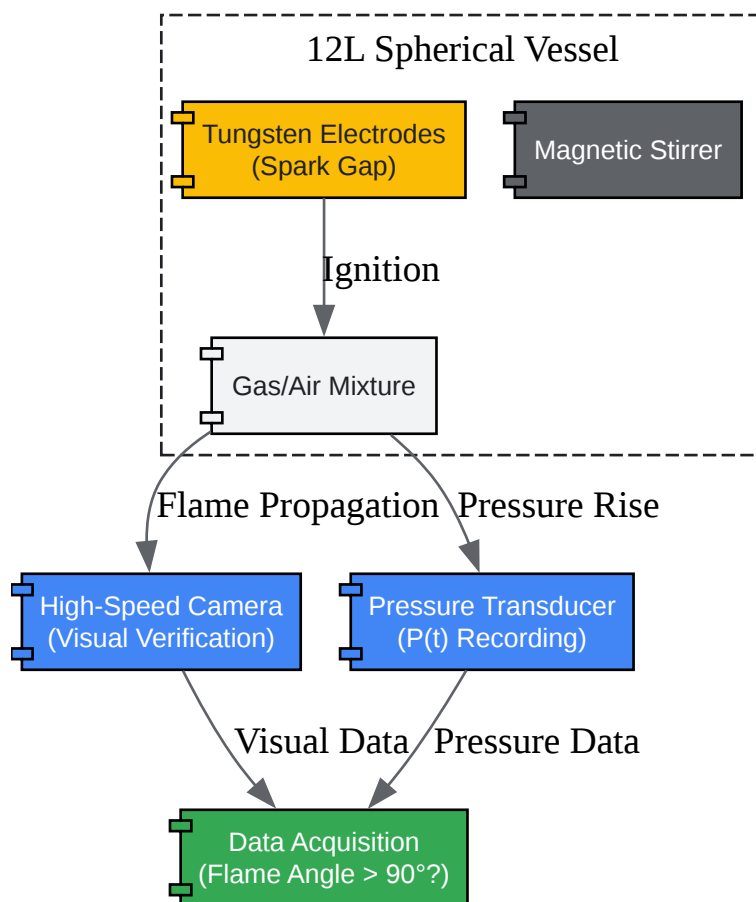
- 12-liter spherical glass flask (minimizes wall quenching effects).
- Spark ignition system (15kV, 30mA, 0.4s duration).
- Video recording (for visual angle verification).

Step-by-Step Methodology:

- Evacuation: Clean flask and evacuate to < 100 Pa.
- Component Loading: Introduce the fluorinated propene via partial pressure method.
Calculation:

- Air Dilution: Fill with air to reach atmospheric pressure (101.3 kPa).
- Mixing: Magnetic stirring for 5 minutes to ensure homogeneity.
- Ignition: Activate spark electrodes positioned at the center.
- Validation Criteria (The "90-Degree Rule"):
 - A mixture is deemed flammable only if the flame propagates upward and outward, subtending an angle greater than 90° from the ignition point.
 - Why? Weak "flash" caps that do not expand indicate insufficient energy release to sustain a flame front.

Diagram 2: ASTM E681 Experimental Setup



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Figure 2: Schematic of the ASTM E681 test apparatus used to validate A2L classification.

Comparative Data Analysis

The following data synthesizes results from ASHRAE 34, ISO 817, and peer-reviewed combustion studies. Note the stark contrast between the fluorinated propenes and Propane (R-290).[2]

Table 1: Flammability Parameters (at 23°C, 101.3 kPa)

Property	HFO-1234yf	HFO-1234ze(E)	HFC-134a (Legacy)	Propane (R-290)
Chemical Name	2,3,3,3-Tetrafluoropropane	trans-1,3,3,3-Tetrafluoropropane	1,1,1,2-Tetrafluoroethane	Propane
Safety Class (ASHRAE)	A2L (Mildly Flammable)	A2L (Mildly Flammable)*	A1 (Non-Flammable)	A3 (Highly Flammable)
LFL (vol % in air)	6.2%	None at 23°C (Flammable > 30°C)	None	2.1%
UFL (vol % in air)	12.3%	N/A at 23°C	None	9.5%
Min. Ignition Energy (MIE)	5,000 – 10,000 mJ	> 61,000 mJ (at 54°C)	N/A	0.25 mJ
Burning Velocity (Su)	1.5 cm/s	< 1.0 cm/s (at elevated temp)	0 cm/s	46 cm/s
Heat of Combustion	10.7 kJ/g	10.1 kJ/g	4.2 kJ/g	46.3 kJ/g

Critical Analysis for Researchers:

- HFO-1234ze(E) Anomaly:** While classified as A2L, HFO-1234ze(E) exhibits no flame propagation at standard ambient temperature (23°C) using ASTM E681. It only exhibits flammability limits at elevated temperatures (>30°C) or high humidity. This makes it exceptionally safe for MDI manufacturing environments compared to HFO-1234yf.
- Ignition Energy Gap:** The MIE of HFO-1234yf is 4-5 orders of magnitude higher than propane.[2] Static electricity (typically 10-30 mJ) is insufficient to ignite HFO-1234yf, whereas it easily ignites propane.

Implications for Drug Development (MDI Formulations)

For pharmaceutical scientists replacing HFC-134a in MDIs, HFO-1234ze(E) is the primary candidate due to its "quasi-non-flammable" nature.[3]

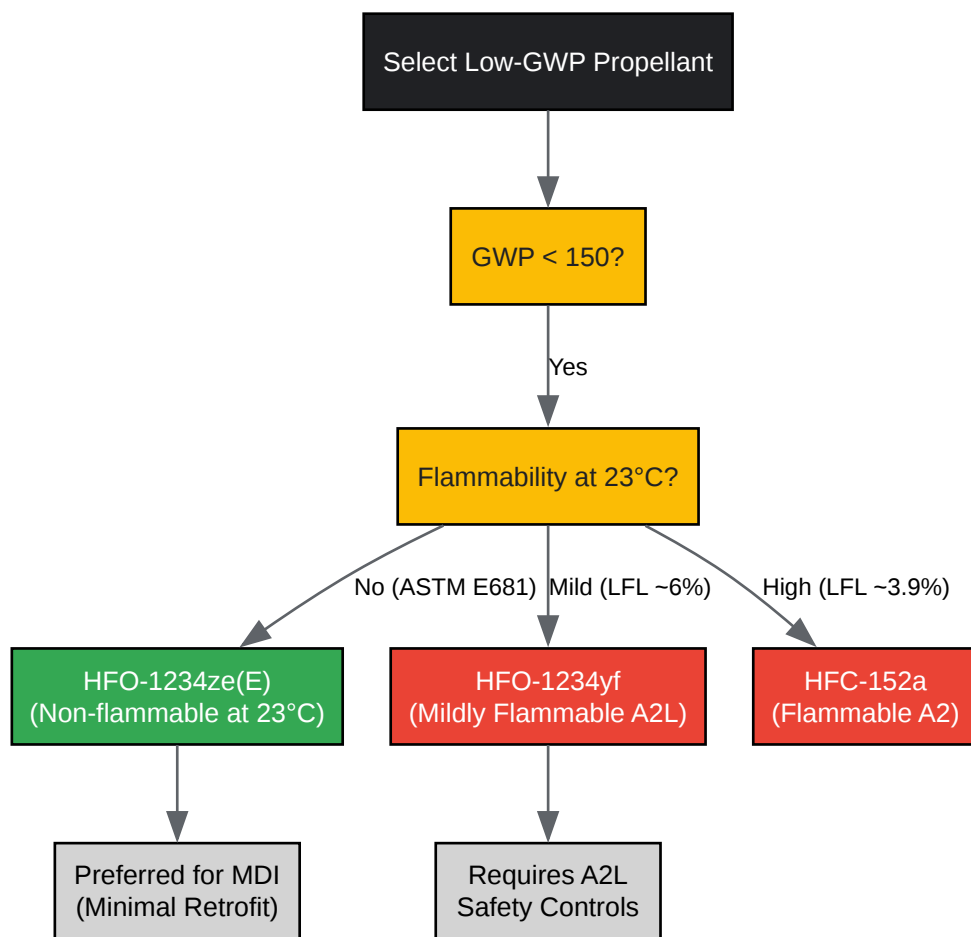
Manufacturing Safety Assessment

While HFO-1234ze(E) is safe at room temperature, high-pressure filling lines and propellant storage tanks may operate at varying conditions.

Risk Mitigation Workflow:

- **Leak Detection:** Standard photoacoustic IR sensors used for HFC-134a are effective for HFOs.
- **Zone Classification:** Unlike Propane (which requires ATEX Zone 1/2), HFO-1234ze(E) often allows for de-classification of zones to "Non-Hazardous" if ventilation maintains concentration < 25% of LFL (approx 1.75% vol).
- **High-Energy Sources:** Avoid arc welders or unshielded contactors in the filling room, as these provide the >61,000 mJ required for ignition.

Diagram 3: Propellant Selection Logic



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Figure 3: Decision matrix for selecting MDI propellants based on flammability profiles.

References

- ASHRAE Standard 34-2022. Designation and Safety Classification of Refrigerants. American Society of Heating, Refrigerating and Air-Conditioning Engineers.[2] [Link](#)
- Takizawa, K. et al. (2015). Flammability of HFO-1234yf/HFC-134a Mixtures. Journal of Loss Prevention in the Process Industries. (Validates LFL/UFL data).
- Honeywell (2020). Solstice® ze (HFO-1234ze) Refrigerant Product Manual. (Data on temperature-dependent flammability). [Link](#)
- ASTM E681-09(2015). Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases). ASTM International. [Link](#)

- ISO 817:2014. Refrigerants — Designation and safety classification. International Organization for Standardization. [Link](#)
- Atkinson, N. (2022). Considerations for Robust Clinical and Commercial Manufacturing of Next Generation Sustainable Metered Dose Inhalers. Respiratory Drug Delivery. (MDI specific safety data). [Link](#)

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Sources

- 1. nist.gov [nist.gov]
- 2. HFO-1234yf flammability no excuse for HC temptation – VASA [vasa.org.au]
- 3. HFO-1234ze(E): a safe and green propellant supporting sustainability transition in metered dose inhalers - DDL [ddl-conference.com]
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